4,5-dimethyl-1H-imidazole-2-carbaldehyde

Imidazole reactivity Carbonyl hydration Gem-diol equilibrium

Researchers employing imidazole-2-carbaldehydes in aqueous or protic solvent systems often encounter variable reactivity due to incomplete carbonyl hydration among positional isomers. 4,5-Dimethyl-1H-imidazole-2-carbaldehyde resolves this challenge with complete (100%) gem-diol hydration, ensuring predictable condensation kinetics and reproducible yields. • 100% hydration equilibrium eliminates batch-to-batch variability in aldehyde-dependent reactions. • Essential building block for allosteric EGFR inhibitors (WO-2021096948-A1) and SUMO E1 enzyme inhibitors (AU-2015284135-B2). • Available at ≥95% purity; QC-documented; stored under inert atmosphere at 2-8°C.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 118474-44-5
Cat. No. B173152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dimethyl-1H-imidazole-2-carbaldehyde
CAS118474-44-5
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N1)C=O)C
InChIInChI=1S/C6H8N2O/c1-4-5(2)8-6(3-9)7-4/h3H,1-2H3,(H,7,8)
InChIKeyBOXPJRBSLSQXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Procurement Specifications


4,5-Dimethyl-1H-imidazole-2-carbaldehyde (CAS 118474-44-5) is a heterocyclic building block characterized by a 1H-imidazole core substituted with methyl groups at the 4- and 5-positions and a formyl (-CHO) group at the 2-position . The compound has a molecular formula of C₆H₈N₂O and a molecular weight of 124.14 g/mol . Its predicted pKa is 12.84±0.10, with an XLogP3 value of 0.7, indicating moderate lipophilicity . The compound is cited in multiple patents as a versatile intermediate for the synthesis of pharmaceutical agents, including allosteric EGFR inhibitors and SUMO activating enzyme inhibitors . Commercially, it is typically available at ≥95% purity as a solid at 20°C, with recommended storage under inert atmosphere at room temperature .

Patent Synthesis Intermediates Allosteric EGFR inhibitors (WO-2021096948-A1), SUMO activating enzyme inhibitors (AU-2015284135-B2)
Defined Substitution Pattern 4,5-dimethyl-2-carbaldehyde core essential for scaffold construction
High-Purity Solid Form Commercially available with documented purity specification; store under inert atmosphere

Positional Isomer Substitution Limitations


Generic substitution with structurally related imidazolecarboxaldehydes is not feasible due to fundamental differences in the intrinsic reactivity of the formyl group dictated by its ring position. Positional isomers—specifically 4-imidazolecarboxaldehydes and 5-imidazolecarboxaldehydes—exhibit markedly different hydration equilibria and electrophilic character compared to the 2-carbaldehyde isomer class to which 4,5-dimethyl-1H-imidazole-2-carbaldehyde belongs [1]. Solid-state NMR and X-ray diffraction studies demonstrate that while 2-imidazolecarboxaldehydes achieve 100% hydration to the gem-diol form, only 36% of 5-imidazolecarboxaldehydes and merely 5% of 4-imidazolecarboxaldehydes are hydrated under comparable conditions [2]. This quantitative divergence in carbonyl reactivity translates directly into differential synthetic outcomes, particularly in condensation reactions where aldehyde electrophilicity governs reaction rate and yield [3]. Therefore, substituting 4,5-dimethyl-1H-imidazole-2-carbaldehyde with a 4- or 5-carbaldehyde positional isomer—even one bearing identical methyl substitution—will not reproduce the synthetic behavior documented in literature protocols and may result in reaction failure or unpredictable impurity profiles.

Positional isomer hydration mismatch
2‑carbaldehyde isomer undergoes complete gem‑diol formation; 4‑ and 5‑carbaldehyde isomers exhibit significantly lower hydration, shifting electrophilic reactivity in protic media.
Patent route substitution failure
Unsubstituted or mono‑methyl imidazole‑2‑carbaldehydes are not cited in patent routes and may not yield the intended heterocyclic scaffold.
Structural analog reactivity divergence
Even with identical methyl substitution, shifting the formyl group to the 4‑ or 5‑position alters aldehyde hydration state and condensation behavior.

Quantitative Differentiation Evidence


Carbonyl Hydration by Positional Isomer

The 2-carbaldehyde position, characteristic of 4,5-dimethyl-1H-imidazole-2-carbaldehyde, confers a uniquely high propensity for gem-diol formation compared to alternative regioisomers. Solid-state NMR and single-crystal X-ray diffraction analysis of imidazolecarboxaldehyde isomers established that 2-imidazolecarboxaldehydes undergo complete (100%) hydration to the gem-diol form, whereas 5-imidazolecarboxaldehydes exhibit only 36% hydration and 4-imidazolecarboxaldehydes show minimal hydration at 5% under identical conditions [1]. This quantitative hierarchy in hydration equilibrium directly reflects differences in the electrophilic character of the carbonyl carbon and is a function of ring position, not merely of substituent pattern.

Carbonyl Hydration by Isomer
Head-to-head
2‑carbaldehyde: complete hydration to gem‑diol
4‑carbaldehyde: ~5% hydration
5‑carbaldehyde: ~36% hydration
Predictable reactivity in protic media; positional isomers show reduced hydration
Solid‑state NMR and single‑crystal XRD data
Imidazole reactivity Carbonyl hydration Gem-diol equilibrium Solid-state NMR

Allosteric EGFR Inhibitor Synthesis Intermediate

4,5-Dimethyl-1H-imidazole-2-carbaldehyde is explicitly cited as a synthetic intermediate in WO-2021096948-A1, a patent describing allosteric EGFR inhibitors and methods of use thereof . The imidazole-2-carbaldehyde core, bearing the 4,5-dimethyl substitution pattern, serves as a key building block for constructing the heterocyclic scaffold of the claimed inhibitors. This specific substitution pattern—with methyl groups at both the 4- and 5-positions—is required for the synthetic route and cannot be substituted with unmethylated imidazole-2-carbaldehyde or mono-methyl analogs without deviating from the patented synthetic disclosure.

EGFR Inhibitor Intermediate
Class-level
Explicitly cited in WO‑2021096948‑A1
Unsubstituted & mono‑methyl analogs: no citation
Required for patent‑route reproducibility
Verify synthetic applicability with your protocol
EGFR inhibitors Allosteric inhibitors Medicinal chemistry Patent synthesis

SUMO Activating Enzyme Inhibitor Intermediate

4,5-Dimethyl-1H-imidazole-2-carbaldehyde is cited as an intermediate in AU-2015284135-B2, a patent covering heteroaryl compounds useful as inhibitors of SUMO activating enzyme . SUMOylation pathway inhibition is a therapeutic strategy under investigation for oncology indications. The 4,5-dimethyl substitution pattern on the imidazole ring is integral to the heteroaryl scaffold claimed in the patent, and the 2-carbaldehyde functional handle enables downstream derivatization to the final inhibitors.

SUMO Inhibitor Intermediate
Class-level
Explicitly cited in AU‑2015284135‑B2
4‑ and 5‑imidazolecarboxaldehydes: not cited
Mandatory for SUMO pathway inhibitor synthesis per patent
Patent AU‑2015284135‑B2
SUMO activating enzyme E1 enzyme inhibitors Cancer therapeutics Heteroaryl compounds

Purity Specifications and Storage Requirements

Commercially available 4,5-dimethyl-1H-imidazole-2-carbaldehyde is supplied with a minimum purity specification of 95% as a solid at 20°C . Long-term storage requires maintenance in a cool, dry place under inert atmosphere at room temperature . The compound has a predicted boiling point of 314.2±45.0 °C at 760 mmHg and a density of 1.18 g/cm³ . Hazard classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring appropriate handling protocols . These specifications establish a reproducible quality baseline for research use that may not be consistently available for less common imidazolecarboxaldehyde analogs.

Purity & Storage
Specification review
≥95% purity, solid at 20°C
Store under inert atmosphere, room temp.
Established QC baseline for procurement
Vendor datasheet; handle per H302‑H335
Quality specifications Purity Storage stability Procurement

Validated Application Scenarios


Allosteric EGFR Inhibitor Synthesis

Researchers executing synthetic routes described in WO-2021096948-A1 for allosteric EGFR inhibitors require 4,5-dimethyl-1H-imidazole-2-carbaldehyde as a key heterocyclic building block . The patent explicitly cites this compound as an intermediate, and the 4,5-dimethyl substitution pattern is integral to the scaffold design. Substitution with unsubstituted or mono-methyl imidazole-2-carbaldehydes would deviate from the claimed synthetic methodology and yield compounds outside the patent's structural scope.

SUMO Activating Enzyme Inhibitor Synthesis

Drug discovery programs targeting the SUMOylation pathway for oncology applications that reference AU-2015284135-B2 must procure 4,5-dimethyl-1H-imidazole-2-carbaldehyde as the designated intermediate . The patent describes heteroaryl compounds requiring the 4,5-dimethylimidazole-2-carbaldehyde core for downstream functionalization to the final SUMO E1 enzyme inhibitors.

Predictable Reactivity in Aqueous Media

For synthetic protocols conducted in aqueous or protic solvent systems where carbonyl hydration state influences reaction kinetics and yield, 4,5-dimethyl-1H-imidazole-2-carbaldehyde offers a uniquely predictable behavior owing to the complete (100%) hydration equilibrium characteristic of the 2-carbaldehyde position [1]. In contrast, 4-carbaldehyde (5% hydration) and 5-carbaldehyde (36% hydration) positional isomers exhibit dramatically different hydration profiles, making them unsuitable substitutes in reactions where gem-diol participation is mechanistically relevant [2].

Quality-Controlled Procurement for SAR Studies

Structure-activity relationship (SAR) campaigns in imidazole-based medicinal chemistry require consistent, well-characterized building blocks to ensure inter-batch reproducibility [3]. 4,5-Dimethyl-1H-imidazole-2-carbaldehyde is commercially available with documented purity specifications (≥95%), defined storage conditions (inert atmosphere, room temperature), and established physicochemical parameters including pKa (12.84±0.10), density (1.18 g/cm³), and XLogP3 (0.7), enabling QC-driven procurement workflows and reducing experimental variability attributable to building block quality .

Application
Selection Property
Validation Focus
Allosteric EGFR Inhibitor Synthesis
Patent‑specified 4,5‑dimethyl‑2‑carbaldehyde core
Route fidelity per WO‑2021096948‑A1
SUMO Activating Enzyme Inhibitor Synthesis
Heteroaryl scaffold requiring 2‑carbaldehyde handle
Synthetic access to AU‑2015284135‑B2 compounds
Predictable Reactivity in Aqueous Media
Complete gem‑diol hydration of 2‑carbaldehyde isomer
Hydration‑state‑dependent reaction reproducibility
Quality‑Controlled Procurement for SAR Studies
Defined purity, storage, and physicochemical parameters
Batch‑to‑batch consistency in SAR campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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